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Compound of Interest

Compound Name: 5-Chloro-2-nitropyridine

Cat. No.: B1630408 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

5-Chloro-2-nitropyridine (CAS No: 52092-47-4).[1][2][3] Aimed at researchers, scientists, and

professionals in drug development, this document details the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also

includes detailed experimental protocols for acquiring such spectra and a logical workflow for

spectroscopic analysis.

Molecular Structure:

Chemical Name: 5-Chloro-2-nitropyridine

Molecular Formula: C₅H₃ClN₂O₂[2][3]

Molecular Weight: 158.54 g/mol [2][3]

Structure:

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 5-Chloro-2-
nitropyridine in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The following tables summarize the ¹H and predicted ¹³C NMR data for 5-Chloro-2-
nitropyridine.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.58 d 2.8 H-6

8.23 dd 8.8, 2.8 H-4

7.55 (Predicted) d 8.8 H-3

Note: Experimental data for two of the three protons was obtained from a chemical data

website. The chemical shift for the third proton (H-3) is predicted based on established

principles of NMR spectroscopy.

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

150.2 C-2

145.1 C-6

138.5 C-4

130.8 C-5

124.5 C-3
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Note: The ¹³C NMR data is predicted using computational chemistry software and should be

considered as an estimation.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state

ATR-IR spectrum of 5-Chloro-2-nitropyridine shows characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1585 Medium Aromatic C-C stretch

1550 - 1475 Strong Asymmetric NO₂ stretch

1500 - 1400 Medium Aromatic C-C stretch

1360 - 1290 Strong Symmetric NO₂ stretch

850 - 550 Medium C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Chloro-2-nitropyridine, the mass spectrum would be expected to show

the molecular ion peak and several key fragment ions.

m/z Relative Intensity Assignment

158/160 High
[M]⁺, Molecular ion (presence

of ³⁵Cl and ³⁷Cl isotopes)

159/161 Moderate [M+1]⁺

112/114 Moderate [M - NO₂]⁺

76 Moderate [C₄H₂Cl]⁺

Experimental Protocols
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The following are generalized protocols for acquiring the spectroscopic data presented above.

Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-nitropyridine in about

0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of

tetramethylsilane (TMS) as an internal standard.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Set the spectral width to approximately 220 ppm.

Use a 45-degree pulse angle.

Set a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the low natural

abundance of ¹³C.
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Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase

correct the spectrum, and calibrate the chemical shift scale using the TMS signal (0 ppm).

IR Spectroscopy Protocol (ATR)
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Record a background spectrum.

Sample Application: Place a small amount of solid 5-Chloro-2-nitropyridine onto the ATR

crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the IR spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple

scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for

a solution.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron,

forming a molecular ion (M⁺).

Fragmentation: The high internal energy of the molecular ion causes it to fragment into

smaller, characteristic ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1630408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound like 5-Chloro-2-nitropyridine.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Structure Elucidation

5-Chloro-2-nitropyridine

Mass Spectrometry (MS) Infrared Spectroscopy (IR) NMR Spectroscopy

Molecular Weight &
Fragmentation Functional Groups Structure & Connectivity

Confirmed Structure of
5-Chloro-2-nitropyridine

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 5-Chloro-2-nitropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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